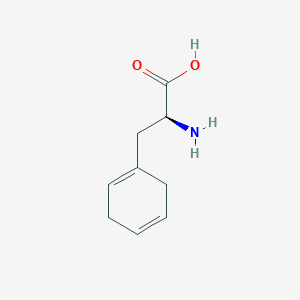
2,5-Dihydrophenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dihydrophenyl-L-alanine is a non-proteinogenic L-alpha-amino acid.
Applications De Recherche Scientifique
Antibiotic Properties
DHPA has been identified as an antibiotic produced by Photorhabdus luminescens, a bacterium known for its symbiotic relationship with nematodes. Studies have shown that DHPA functions as a microtubule-disrupting agent, which can inhibit the growth of certain pathogens. This property is particularly relevant in the context of developing new antibiotics amid rising antibiotic resistance.
- Mechanism of Action : DHPA disrupts microtubule formation, which is crucial for cell division in bacteria. This mechanism has been linked to its effectiveness against various strains of bacteria, making it a candidate for further antibiotic development .
Cancer Research
Recent studies have highlighted DHPA's potential in cancer therapy. It has been observed to induce apoptosis in human promyelocytic leukemia cells (HL-60). The compound acts as an inducer of cathepsin-dependent apoptosis, suggesting that it could be explored for therapeutic applications in hematological malignancies.
- Case Study : In vitro experiments demonstrated that DHPA effectively triggers apoptosis pathways in HL-60 cells, indicating its potential utility as a chemotherapeutic agent .
Biochemical Research
DHPA is also significant in the study of metabolic pathways, particularly those involving phenylalanine derivatives. Its synthesis from prephenate through specific enzymatic reactions illustrates its role in the shikimate pathway, which is essential for the biosynthesis of aromatic compounds.
- Biosynthetic Pathway : The conversion of prephenate to DHPA involves unique enzymatic processes that are of interest for metabolic engineering and synthetic biology applications .
Potential in Drug Design
The unique structural properties of DHPA make it a valuable template for drug design. Its ability to interact with various biological targets allows researchers to explore modifications that could enhance its efficacy or reduce toxicity.
- Computational Studies : Recent computational analyses have provided insights into how DHPA and its derivatives interact with human enzymes such as tyrosinase. Understanding these interactions can lead to the development of inhibitors that may have therapeutic benefits .
Summary of Applications
Propriétés
Numéro CAS |
16055-12-2 |
|---|---|
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.2 g/mol |
Nom IUPAC |
(2S)-2-amino-3-cyclohexa-1,4-dien-1-ylpropanoic acid |
InChI |
InChI=1S/C9H13NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-2,5,8H,3-4,6,10H2,(H,11,12)/t8-/m0/s1 |
Clé InChI |
FSZMHEMPLAVBQZ-QMMMGPOBSA-N |
SMILES |
C1C=CCC(=C1)CC(C(=O)O)N |
SMILES isomérique |
C1C=CCC(=C1)C[C@@H](C(=O)O)N |
SMILES canonique |
C1C=CCC(=C1)CC(C(=O)O)N |
Synonymes |
2,5-dihydrophenylalanine 3-(1,4-cyclohexadienyl)-L-alanine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















